molecular formula C13H15N5O3 B235112 N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethoxybenzamide

N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethoxybenzamide

Cat. No. B235112
M. Wt: 289.29 g/mol
InChI Key: QZHNJVXAZQVOSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethoxybenzamide, also known as ATB-346, is a novel anti-inflammatory drug that has gained significant attention in recent years. It is a compound that has been designed to provide an alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) such as aspirin, ibuprofen, and naproxen. The aim of

Mechanism of Action

N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethoxybenzamide works by selectively inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. Unlike traditional NSAIDs, which also inhibit the activity of COX-1, N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethoxybenzamide spares COX-1, which is involved in the maintenance of gastric mucosal integrity. This selective inhibition of COX-2 by N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethoxybenzamide results in reduced inflammation without the gastrointestinal side effects associated with traditional NSAIDs.
Biochemical and Physiological Effects:
N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethoxybenzamide has been shown to reduce inflammation in various animal models of inflammatory conditions. It has also been found to reduce pain and improve joint mobility in animal models of arthritis. In clinical trials, N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethoxybenzamide has been shown to be effective in reducing pain and inflammation in patients with osteoarthritis and rheumatoid arthritis. It has also been found to be well-tolerated with no significant gastrointestinal side effects.

Advantages and Limitations for Lab Experiments

N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethoxybenzamide has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying the inflammatory response. It has also been shown to have a superior safety profile compared to traditional NSAIDs, making it a safer alternative for in vivo studies. However, N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethoxybenzamide is a relatively new compound, and more research is needed to fully understand its pharmacokinetics and pharmacodynamics.

Future Directions

There are several future directions for the research and development of N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethoxybenzamide. One potential application is in the treatment of neuropathic pain, a condition that is difficult to treat with traditional pain medications. N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethoxybenzamide has been shown to be effective in animal models of neuropathic pain, and further research is needed to determine its efficacy in humans. Another potential application is in the treatment of inflammatory bowel disease, a condition that affects millions of people worldwide. N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethoxybenzamide has been shown to be effective in animal models of inflammatory bowel disease, and clinical trials are currently underway to determine its efficacy in humans. Finally, N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethoxybenzamide has the potential to be used in combination with other anti-inflammatory drugs to provide a synergistic effect, reducing inflammation without the gastrointestinal side effects associated with traditional NSAIDs.
Conclusion:
In conclusion, N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethoxybenzamide is a promising anti-inflammatory drug that has the potential to provide a safer and more effective alternative to traditional NSAIDs. Its selective inhibition of COX-2 results in reduced inflammation without the gastrointestinal side effects associated with traditional NSAIDs. N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethoxybenzamide has been extensively studied in preclinical and clinical trials and has been found to be effective in the treatment of various inflammatory conditions. Further research is needed to fully understand its pharmacokinetics and pharmacodynamics and to explore its potential applications in the treatment of neuropathic pain and inflammatory bowel disease.

Synthesis Methods

N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethoxybenzamide is synthesized through a multi-step process that involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-allyl-2H-tetrazole in the presence of a base to yield the final product. The synthesis method of N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethoxybenzamide has been optimized to provide high yields and purity of the final product.

Scientific Research Applications

N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethoxybenzamide has been extensively studied in preclinical and clinical trials for its anti-inflammatory properties. It has been shown to be effective in the treatment of various inflammatory conditions such as arthritis, inflammatory bowel disease, and neuropathic pain. N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethoxybenzamide has also been found to have a superior safety profile compared to traditional NSAIDs, with fewer gastrointestinal side effects.

properties

Product Name

N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethoxybenzamide

Molecular Formula

C13H15N5O3

Molecular Weight

289.29 g/mol

IUPAC Name

3,4-dimethoxy-N-(2-prop-2-enyltetrazol-5-yl)benzamide

InChI

InChI=1S/C13H15N5O3/c1-4-7-18-16-13(15-17-18)14-12(19)9-5-6-10(20-2)11(8-9)21-3/h4-6,8H,1,7H2,2-3H3,(H,14,16,19)

InChI Key

QZHNJVXAZQVOSH-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN(N=N2)CC=C)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN(N=N2)CC=C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.